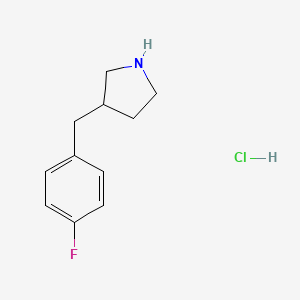

3-(4-Fluorobenzyl)pyrrolidine hydrochloride

Übersicht

Beschreibung

3-(4-Fluorobenzyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H14FN·HCl and a molecular weight of 215.7 g/mol . It is commonly used in research settings, particularly in the fields of chemistry and biology. The compound is known for its high purity, typically ≥ 99% as determined by high-performance liquid chromatography (HPLC) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)pyrrolidine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve crystallization or recrystallization techniques to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluorobenzyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of 3-(4-Fluorobenzyl)pyrrolidine N-oxide.

Reduction: Formation of 3-(4-Fluorobenzyl)pyrrolidine.

Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(4-Fluorobenzyl)pyrrolidine hydrochloride is a chemical compound with diverse applications in scientific research, particularly in pharmaceutical development, chemical research, neuroscience, analytical chemistry, and material science . It is a key compound in medicinal chemistry and is valuable for drug development targeting neurological disorders .

Scientific Research Applications

Pharmaceutical Development: this compound is an important intermediate in the synthesis of various pharmaceuticals, especially drugs that target neurological disorders .

Chemical Research: In chemical research, this compound helps researchers study structure-activity relationships (SAR) in drug design, providing insights into how modifications affect biological activity .

Neuroscience Studies: The compound is valuable in neuroscience research, where it is used to investigate receptor interactions and potential therapeutic effects on mood and cognitive functions .

Analytical Chemistry: In analytical chemistry, this compound serves as a reference standard in analytical methods. This ensures the accuracy and reliability of testing procedures in drug formulation and quality control .

Material Science: This compound can be explored for potential applications in developing new materials with specific electronic or optical properties, which could benefit industries focused on advanced materials .

Wirkmechanismus

The mechanism of action of 3-(4-Fluorobenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(4-Fluorophenyl)pyrrolidine hydrochloride

- 4-(4-Fluorobenzyl)piperidine hydrochloride

- 3,4-Difluoropyridine

Uniqueness

3-(4-Fluorobenzyl)pyrrolidine hydrochloride is unique due to its specific fluorine substitution on the benzyl group, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable tool in various research applications .

Biologische Aktivität

3-(4-Fluorobenzyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 245.72 g/mol. The compound features a pyrrolidine ring substituted with a 4-fluorobenzyl group, which enhances its chemical reactivity and biological activity compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biochemical effects. For instance, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes and functions.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives, including this compound, exhibit notable antimicrobial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For example:

- Minimum Inhibitory Concentration (MIC) values for related pyrrolidine compounds have been reported as low as 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- The compound's structural features contribute to its effectiveness against these pathogens.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

- A study on triazole derivatives derived from this compound showed significant anticancer activity against various cell lines, including MDA-MB231 (breast cancer) with an IC50 value of 42.5 µg/mL .

- The introduction of halogen substituents in the structure has been linked to increased cytotoxicity against cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparison with similar compounds is essential:

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | <0.025 mg/mL | 42.5 µg/mL |

| 3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride | <0.05 mg/mL | 50 µg/mL |

| 3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride | <0.03 mg/mL | 45 µg/mL |

This table illustrates that while all compounds exhibit antimicrobial and anticancer properties, the fluorine substitution in this compound may enhance its efficacy.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial properties of several pyrrolidine derivatives, including our compound. Results indicated strong inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .

- Anticancer Potential : In another study focusing on triazole derivatives synthesized from pyrrolidine frameworks, the anticancer effects were assessed against multiple cancer cell lines. The results highlighted that modifications in the substituent groups significantly influenced the cytotoxicity profiles .

Eigenschaften

IUPAC Name |

3-[(4-fluorophenyl)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;/h1-4,10,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFYWYHVLRGBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589967 | |

| Record name | 3-[(4-Fluorophenyl)methyl]pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003561-95-2 | |

| Record name | 3-[(4-Fluorophenyl)methyl]pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.